molecular formula C26H22O8 B2723496 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 869080-44-4

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B2723496
CAS No.: 869080-44-4
M. Wt: 462.454
InChI Key: GHGHADKYFCGSMK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromone core substituted with dimethoxyphenyl and dimethoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting intermediate is then esterified with 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group in the chromone core can yield the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also modulate enzyme activities and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.

    4-Hydroxycoumarin: Another precursor used in the synthesis.

    3,4-Dimethoxybenzoic acid: A related compound with similar structural features.

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chromone and benzoate moieties makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-29-20-9-6-15(12-23(20)31-3)19-11-16-5-8-18(14-22(16)34-26(19)28)33-25(27)17-7-10-21(30-2)24(13-17)32-4/h5-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGHADKYFCGSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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